molecular formula C12H19BO5S B2967765 {4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid CAS No. 2377608-71-2

{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid

Numéro de catalogue: B2967765
Numéro CAS: 2377608-71-2
Poids moléculaire: 286.15
Clé InChI: SWADKSRKJNPZBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid is a boronic acid derivative featuring a sulfonyl ether group substituted with a neopentyloxy (2,2-dimethylpropoxy) moiety and a methyl group at the 3-position of the phenyl ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to transfer the aryl group while retaining the sulfonyl functionality. Its synthesis typically involves Miyaura borylation of a brominated sulfonyl precursor followed by hydrolysis, achieving a purity of 98% . The structural uniqueness of the neopentyloxy sulfonyl group enhances steric bulk and stability, making it valuable in pharmaceutical and materials science applications.

Propriétés

IUPAC Name

[4-(2,2-dimethylpropoxysulfonyl)-3-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO5S/c1-9-7-10(13(14)15)5-6-11(9)19(16,17)18-8-12(2,3)4/h5-7,14-15H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWADKSRKJNPZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)OCC(C)(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. Boronic acids are known for their ability to interact with biomolecules, making them useful in various therapeutic applications, including cancer treatment and diabetes management.

Boronic acids, including {4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid, primarily function through their ability to form reversible covalent bonds with diols. This property allows them to modulate the activity of proteins and enzymes, particularly those involved in glycoprotein regulation such as insulin. The interaction with insulin is particularly noteworthy as it can influence glucose metabolism and insulin signaling pathways.

Biological Activities

  • Insulin Interaction : Studies have shown that certain boronic acids can enhance insulin's stability and efficacy. A theoretical model demonstrated that various boronic acids interact with insulin, influencing its conformational stability and biological activity . For instance, compounds similar to {4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid have been shown to stabilize insulin's structure, potentially leading to improved therapeutic outcomes in diabetes management.
  • Anticancer Properties : Research indicates that boronic acids may exhibit anticancer activities by inhibiting key enzymes involved in tumor growth. In particular, compounds targeting protein arginine methyltransferases (PRMTs) have shown promise in inhibiting cancer cell proliferation. For example, PRMT5 inhibitors have been linked to significant tumor growth inhibition in preclinical models .
  • Enzyme Inhibition : The compound may also act as an inhibitor for various enzymes involved in metabolic pathways. The selective inhibition of PRMT5 has been explored as a therapeutic strategy against cancers such as mantle cell lymphoma and small cell lung cancer .

Case Studies

  • Case Study 1 : A study investigating the interaction between a library of boronic acids and insulin revealed that specific derivatives could enhance the binding affinity and stability of insulin. This was assessed using computational docking studies which indicated that certain structural modifications could lead to improved biological activity .
  • Case Study 2 : In vivo studies demonstrated that specific boronic acid derivatives could significantly inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents. The results indicated a reduction in tumor size by up to 99% over several weeks following treatment with these compounds .

Table 1: Biological Activity Summary of Boronic Acid Derivatives

Compound NameActivity TypeBinding Affinity (kcal/mol)Reference
{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acidInsulin StabilizationTBD
3-Benzyloxyphenylboronic acidInsulin Interaction-78.4613
PRMT5 Inhibitor (e.g., JNJ-64619178)AnticancerTBD

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Boronic Acids

Structural Analogues with Sulfonyl Substituents

{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic Acid
  • Structural Differences : Replaces the benzene ring with a pyridine ring, altering electronic properties and coordination sites. The sulfonyl-neopentyloxy group is positioned at the 5th carbon of the pyridine ring .
  • Applications: Pyridine-based boronic acids are preferred in metal-organic frameworks (MOFs) and catalysis due to nitrogen’s Lewis basicity. However, the pyridine ring may reduce solubility in non-polar solvents compared to phenyl analogues .
para-Benzenesulfonyl Fluoride Boronic Acid (3a)
  • Structural Differences : Features a sulfonyl fluoride (-SO₂F) group instead of sulfonyl-neopentyloxy. Fluoride groups are smaller and more electronegative, enhancing reactivity in click chemistry and bioconjugation .
  • Synthesis : Achieved via Miyaura borylation of para-bromobenzenesulfonyl fluoride with Pd(dppf)Cl₂, yielding 64% after hydrolysis. This contrasts with the neopentyloxy derivative’s higher steric demands during coupling .
1-Methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]piperazine
  • Structural Differences: Incorporates a piperazine-sulfonyl group, introducing a basic nitrogen center.
  • Reactivity : The piperazine group may participate in acid-base interactions, complicating purification but enabling multifunctional reactivity .

Physical and Spectroscopic Properties

Compound Molecular Weight ¹H NMR δ (Key Signals) Solubility Stability
Target Compound 317.18 δ 8.11 (d, J=7.2 Hz, 1H), 0.44 (s, 9H) Moderate in DCM Stable to hydrolysis
{5-[(Neopentyloxy)sulfonyl]pyridin-3-yl}boronic Acid 273.11 δ 8.09 (s, 1H), 7.72 (d, J=7.2 Hz, 1H) Low in hexane Sensitive to moisture
(4-((Trifluoromethyl)sulfonyl)phenyl)boronic Acid 280.08 δ 8.11 (d, 1H), -74.1 (¹⁹F NMR) High in CDCl₃ Prone to boroxine formation

Key Observations :

  • The target compound’s neopentyloxy group shields the boronic acid from protodeboronation, a common issue in aryl boronic acids .
  • Fluorinated analogues (e.g., -SO₂F) exhibit distinct ¹⁹F NMR shifts (δ -74.1) , useful for reaction monitoring.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency

  • Target Compound : Demonstrates moderate to high yields (59–83%) in couplings with aryl halides, retaining the sulfonyl-neopentyloxy group post-reaction .
  • Ortho-Substituted Analogues : Ortho-benzenesulfonyl fluoride boronic acid (3c) shows lower yields (59%) due to steric hindrance, highlighting the neopentyloxy group’s advantage in para-substituted systems .
  • Pyridine Derivatives : Require optimized conditions (e.g., MIDA boronic esters) to avoid decomposition, unlike the phenyl-based target compound .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.